5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine

概要

説明

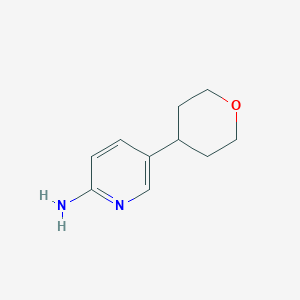

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is characterized by the presence of a pyridine ring substituted with an amine group and a tetrahydro-2H-pyran ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with tetrahydro-2H-pyran intermediates. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent under an inert atmosphere . The reaction is carried out at low temperatures to ensure the selective reduction of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

Types of Reactions

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of tetrahydropyridine derivatives.

Substitution: Formation of N-alkyl or N-acyl pyridine derivatives.

科学的研究の応用

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .

類似化合物との比較

Similar Compounds

- 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine .

- 8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one .

Uniqueness

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine is unique due to its specific structural arrangement, which combines a pyridine ring with a tetrahydro-2H-pyran moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

生物活性

5-(Tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and its inhibitory effects on specific biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a tetrahydro-2H-pyran moiety. This structural configuration is significant as it influences the compound's interaction with biological targets, including enzymes and receptors involved in immune responses.

1. Inhibition of Tyrosine Kinase 2 (Tyk2)

One of the primary biological activities of this compound is its inhibitory action on Tyk2, a member of the Janus kinase family. Tyk2 plays a crucial role in cytokine signaling pathways that are implicated in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The inhibition of Tyk2 by this compound has been associated with reduced cytokine production, which can mitigate the inflammatory responses characteristic of these conditions .

Table 1: Summary of Biological Activities

| Activity | Target | Disease Association | Reference |

|---|---|---|---|

| Tyk2 Inhibition | Tyk2 | Psoriasis, Rheumatoid Arthritis | |

| Cytokine Modulation | IL-6, IL-12 | Autoimmune Disorders | |

| Antiviral Potential | SARS-CoV2 Mpro | COVID-19 |

2. Cytokine Modulation

The compound has also been shown to modulate the expression of key cytokines such as IL-6 and IL-12, which are critical in mediating inflammatory responses. By inhibiting Tyk2, this compound can effectively reduce the levels of these pro-inflammatory cytokines, thereby providing a therapeutic benefit in conditions characterized by excessive inflammation .

Case Study 1: Autoimmune Disease Treatment

In preclinical studies, compounds similar to this compound have demonstrated significant efficacy in models of autoimmune diseases. For example, a study involving a murine model of rheumatoid arthritis showed that administration of Tyk2 inhibitors resulted in decreased clinical scores and histological improvements in joint inflammation . This suggests that targeting Tyk2 could be a promising strategy for treating autoimmune conditions.

Case Study 2: Antiviral Activity Against SARS-CoV2

Recent investigations into the antiviral properties of related pyridine derivatives have indicated that they can inhibit viral replication by targeting the main protease (Mpro) of SARS-CoV2. Compounds exhibiting structural similarities to this compound showed promising results with significant inhibition percentages during the replication phase of the virus . This highlights the potential dual utility of this compound in both autoimmune and viral contexts.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : By binding to Tyk2, it prevents its activation and subsequent signaling cascades that lead to cytokine production.

- Reduction of Inflammatory Mediators : The compound's ability to lower levels of inflammatory cytokines contributes to its therapeutic effects in autoimmune diseases.

- Antiviral Mechanism : The inhibition of viral proteases may disrupt viral replication cycles, providing a mechanism for its potential use against viral infections like COVID-19.

特性

IUPAC Name |

5-(oxan-4-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10-2-1-9(7-12-10)8-3-5-13-6-4-8/h1-2,7-8H,3-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCBKXCKSDVHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。